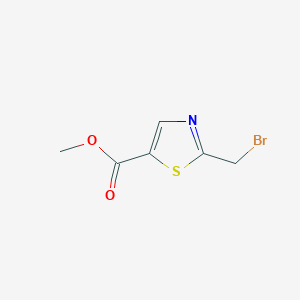
5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride is an organic compound known for its unique chemical structure and reactivity. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C8H5Cl2N3O, and it is often referred to by its chemical name without abbreviations or acronyms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride typically involves the reaction of 3,4-dichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to produce the azide compound, which undergoes cyclization to form the oxatriazolium ring. The final step involves the addition of hydrochloric acid to yield the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxatriazolium ring to other functional groups.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloro groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The compound can release nitric oxide (NO) and superoxide (O2-), which can induce apoptosis in certain cell types. This action is mediated through the generation of peroxynitrite (ONOO-), a reactive nitrogen species that can cause cellular damage and apoptosis. The compound’s effects are modulated by cyclic guanosine monophosphate (cGMP) and other signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride (GEA-3162)
- (Z)-1-[2-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NO)
Uniqueness
5-Amino-3-(3,4-dichlorophenyl)-1,2,3,4-oxatriazol-3-ium chloride is unique due to its ability to release both nitric oxide and superoxide, leading to the formation of peroxynitrite. This dual release mechanism distinguishes it from other similar compounds that may only release one type of reactive species.
Propiedades
Fórmula molecular |
C7H5Cl3N4O |
|---|---|
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)oxatriazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C7H5Cl2N4O.ClH/c8-5-2-1-4(3-6(5)9)13-11-7(10)14-12-13;/h1-3H,(H2,10,11,12);1H/q+1;/p-1 |
Clave InChI |
FQLZCZYTLHSJQV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1[N+]2=NOC(=N2)N)Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![2-chloro-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12837136.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)



![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)




